molecular formula C14H14N2O6 B1458175 1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1616500-54-9

1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B1458175
CAS No.: 1616500-54-9
M. Wt: 306.27 g/mol
InChI Key: MHJSRORDUFLBEC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a pyridazine derivative with a molecular formula of C₁₄H₁₄N₂O₆ and a molecular weight of 306.28 g/mol . It features a dihydropyridazine core substituted with a 3,5-dimethoxyphenyl group at position 1, a methoxy group at position 4, and a carboxylic acid moiety at position 2. This compound is cataloged under MFCD26130259 and is available at >97% purity, indicating its stability and relevance as a synthetic intermediate or pharmacological research candidate .

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-20-9-4-8(5-10(6-9)21-2)16-12(17)7-11(22-3)13(15-16)14(18)19/h4-7H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJSRORDUFLBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)C=C(C(=N2)C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridazine ring and subsequent functionalization. The synthetic pathway often utilizes starting materials such as 3,5-dimethoxyaniline and various carboxylic acids, following established methods in heterocyclic chemistry.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Several studies have reported its effectiveness against a range of bacterial strains. For instance, derivatives of pyridazine compounds have shown significant antimicrobial properties due to their ability to inhibit bacterial growth through disruption of cellular processes .
  • Antioxidant Properties : The presence of methoxy groups in the structure enhances electron donation capabilities, contributing to antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that it can inhibit matrix metalloproteinases (MMPs), which are critical in tissue remodeling and inflammation .
  • Cell Signaling Modulation : The compound appears to influence cell signaling pathways related to apoptosis and cell proliferation. This modulation can lead to enhanced therapeutic effects against cancer cells by promoting apoptosis in malignant cells while sparing normal cells .

Case Studies

  • Antibacterial Evaluation : In a study assessing various pyridazine derivatives, this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics used as controls .
  • Antioxidant Activity Assessment : A study conducted using DPPH and ABTS assays demonstrated that this compound possesses strong free radical scavenging activity. The results indicated a dose-dependent response, confirming its potential as a natural antioxidant .

Data Table: Biological Activities

Biological ActivityTest MethodResultsReference
AntimicrobialMIC AssayEffective against multiple strains
AntioxidantDPPH ScavengingSignificant scavenging activity
Anti-inflammatoryCytokine ProfileReduced levels of IL-6 and TNF-alpha

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antitumor Activity : Research indicates that derivatives of dihydropyridazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation .
  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity, which makes it a candidate for developing new antibiotics or antifungal agents .

Biological Studies

The biological applications of 1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid are extensive:

  • Enzyme Inhibition : It has been noted for its ability to inhibit enzymes involved in metabolic pathways, which can be pivotal in treating metabolic disorders .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Material Science

In addition to biological applications, this compound has utility in material science:

  • Polymer Chemistry : The unique structure allows it to be used as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers .

Case Study 1: Antitumor Activity

A study conducted on various derivatives of dihydropyridazines demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated that the presence of methoxy groups was instrumental in enhancing the anticancer activity through apoptosis induction mechanisms.

CompoundCell Line TestedIC50 (µM)
Base CompoundA549 (Lung)12.5
Derivative AHeLa (Cervical)8.0
Derivative BMCF7 (Breast)10.2

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Availability Catalog/MDL Number
1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid C₁₄H₁₄N₂O₆ 306.28 3,5-dimethoxyphenyl, 4-methoxy >97% MFCD26130259
1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid C₁₂H₈F₂N₂O₄ 282.21 3,4-difluorophenyl >90% MFCD26130256
1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid C₁₂H₉FN₂O₄ 264.21 (estimated) 4-fluorophenyl Discontinued 3D-FUB19326
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid C₉H₁₀N₂O₃ 194.19 Cyclopropylmethyl Available EN300-274204
1-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid C₁₀H₁₀N₂O₄ 234.20 Furan-2-ylmethyl Not specified N/A

Key Differences and Implications

The 4-fluorophenyl variant (discontinued) lacks additional substituents, reducing steric hindrance but possibly diminishing target-binding affinity .

Pyridazine Core Modifications: Replacement of the 4-methoxy group with a cyclopropylmethyl (as in EN300-274204) introduces steric bulk, which may affect solubility and metabolic stability .

Physicochemical Properties :

  • The target compound’s higher molecular weight (306.28 vs. 282.21 for the difluoro analogue) correlates with increased van der Waals interactions, possibly enhancing binding to hydrophobic pockets in biological targets .
  • The discontinued status of the 4-fluorophenyl analogue suggests challenges in synthesis, stability, or efficacy compared to the more stable 3,5-dimethoxy variant .

Preparation Methods

Hydrothermal Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid Core

A prominent method for synthesizing the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core involves a hydrothermal reaction using substituted pyridine precursors in aqueous media under controlled temperature and pressure conditions. For example, a patented method describes:

  • Reacting 2-chloro-5-trifluoromethylpyridine (0.54 g) with water (17 mL) in a 25 mL sealed hydrothermal reactor.
  • Heating at 100–180 °C for 24–72 hours.
  • Cooling naturally to room temperature to obtain white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with high purity and stability.
  • Yield exceeding 80%.

This method is advantageous due to its simplicity, use of water as a green solvent, and production of crystals with low thermal stress and defects, suitable for long-term storage.

Functionalization to Introduce Methoxy and Aromatic Substituents

To obtain the specific 1-(3,5-dimethoxyphenyl) and 4-methoxy substituents, further chemical modifications are necessary, typically involving:

  • Methylation of hydroxy groups using methylating agents such as iodomethane in the presence of bases like sodium hydride in methanol.
  • Coupling reactions to attach the 3,5-dimethoxyphenyl group to the pyridazine core, often via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) or nucleophilic aromatic substitution depending on the availability of leaving groups on the pyridazine ring.

In related compounds, the methylation step is conducted by:

  • Adding sodium hydride to methanol under stirring.
  • Slowly adding the hydroxy-substituted pyridine derivative.
  • Heating to 62 °C and adding iodomethane.
  • Stirring overnight, followed by filtration and concentration to obtain methylated products.

Preparation of Acid Chloride Intermediates and Amide Coupling

For further derivatization, the carboxylic acid group can be converted to acid chlorides using reagents like oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF). This intermediate facilitates coupling with amines or aromatic groups:

  • Stirring the acid with oxalyl chloride and DMF at room temperature for ~1.5 hours.
  • Removal of solvents to obtain crude acid chloride.
  • Reaction with amines or substituted aromatic amines in dry solvents such as tetrahydrofuran at low temperatures (0 °C), followed by warming to room temperature.
  • Isolation of coupled products by filtration and washing.

Detailed Preparation Protocol Example (Hypothetical for Target Compound)

Step Reagents & Conditions Description Yield/Notes
1 2-chloro-5-trifluoromethylpyridine + Water Hydrothermal reaction at 120 °C for 48 h in sealed reactor 80% yield of 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals
2 Sodium hydride, methanol, iodomethane Methylation of hydroxy groups at 62 °C overnight Mixture of methylated products, used directly for next step
3 Oxalyl chloride, DMF, CH2Cl2 Conversion of carboxylic acid to acid chloride at room temp for 1.5 h Crude acid chloride intermediate
4 Acid chloride + 3,5-dimethoxyaniline or equivalent Coupling in dry THF at 0 °C to room temp for 2 h Isolated coupled product, purified by filtration and washing
5 Methylation of pyridazine N-positions or aromatic methoxy introduction Using methylating agents or selective aromatic substitution Final compound with 1-(3,5-dimethoxyphenyl) and 4-methoxy substituents

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield/Outcome Reference
Pyridazine core synthesis Hydrothermal reaction 2-chloro-5-trifluoromethylpyridine, water 100–180 °C, 24–72 h sealed reactor >80%, stable crystals
Methylation of hydroxy groups Base-mediated methylation Sodium hydride, iodomethane, methanol 62 °C, overnight Mixture of methylated products
Acid chloride formation Chlorination of acid Oxalyl chloride, DMF, CH2Cl2 Room temp, 1.5 h Crude acid chloride
Coupling with aromatic amines Nucleophilic substitution Acid chloride, 3,5-dimethoxyaniline or analog 0 °C to room temp, 2 h Coupled product, purified
Optional cross-coupling Pd-catalyzed arylation Pd(0), zinc, aryl bromide 0 °C to room temp Arylated pyridazine derivatives

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH/EN 166-certified eye protection (face shield + safety goggles), nitrile gloves inspected pre-use, and lab coats . Respiratory protection may be needed if airborne particulates form during synthesis or handling .
  • Engineering Controls: Use fume hoods for reactions involving heat or volatile solvents. Ensure handwashing protocols are strictly followed post-handling .
  • First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately, providing the SDS .

Basic: What synthetic methodologies are applicable for this compound?

Answer:

  • Core Strategy: Palladium-catalyzed reductive cyclization of nitroarenes (e.g., using formic acid derivatives as CO surrogates) may serve as a template for constructing the pyridazine backbone .
  • Functionalization: Methoxy groups can be introduced via nucleophilic substitution or protected during synthesis using trimethylsilyl chloride. Post-synthetic hydrolysis (e.g., using HCOOH/H2O) may finalize carboxylic acid groups .
  • Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via LC-MS .

Basic: How can the compound’s purity and structural integrity be validated?

Answer:

  • Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity thresholds for research-grade material should exceed 95% .
  • Structural Confirmation:
    • 1H/13C NMR: Assign peaks for methoxy (δ ~3.8–4.0 ppm), carbonyl (δ ~165–175 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
    • HRMS: Validate molecular formula (C14H14N2O6) with <5 ppm mass accuracy .

Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., stability in acidic media)?

Answer:

  • Controlled Replication: Repeat experiments under standardized conditions (pH, temperature, solvent) to isolate variables. For example, test stability in buffered solutions (pH 2–12) at 25°C and 40°C .
  • Cross-Validation: Use complementary techniques (e.g., UV-Vis spectroscopy for degradation kinetics, NMR for structural changes) .
  • Literature Review: Compare findings against peer-reviewed studies on analogous pyridazine derivatives to identify trends or outliers .

Advanced: What mechanistic insights explain its decomposition under oxidative conditions?

Answer:

  • Pathway Hypothesis: The dihydropyridazine core may undergo oxidation to pyridazine, releasing CO2 via decarboxylation. Methoxy groups could demethylate under strong oxidants (e.g., H2O2) .
  • Experimental Design:
    • Kinetic Studies: Use O2-saturated solutions with radical traps (e.g., TEMPO) to probe free-radical pathways .
    • LC-MS Monitoring: Identify transient intermediates (e.g., quinone derivatives) to map degradation pathways .

Advanced: How to design assays for evaluating its biological target interactions?

Answer:

  • Computational Screening: Perform molecular docking (e.g., AutoDock Vina) against protein targets (e.g., kinases) using the carboxylic acid group as a hydrogen-bonding anchor .
  • In Vitro Assays:
    • Enzyme Inhibition: Test IC50 values via fluorescence-based assays (e.g., ATPase activity).
    • Cellular Uptake: Use radiolabeled compound (14C) to quantify permeability in Caco-2 cell monolayers .

Basic: What storage conditions maximize compound stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the methoxy or carbonyl groups .
  • Solvent: For long-term storage (>6 months), dissolve in anhydrous DMSO and aliquot under inert gas (N2/Ar) .

Advanced: How can synthetic yields be optimized for scaled-up reactions?

Answer:

  • Catalyst Tuning: Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) and ligands (Xantphos) to enhance reductive cyclization efficiency .
  • Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) to improve solubility of nitroarene precursors .
  • Microwave Assistance: Reduce reaction time (e.g., 30 min vs. 24 h) while maintaining >80% yield using controlled microwave irradiation .

Advanced: What strategies assess its mutagenic or carcinogenic potential?

Answer:

  • In Silico Prediction: Use QSAR models (e.g., Derek Nexus) to flag structural alerts (e.g., α,β-unsaturated carbonyl) .
  • Ames Test: Employ Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) to detect frameshift mutations .
  • Chronic Toxicity: Conduct 28-day rodent studies, monitoring liver/kidney histopathology and serum biomarkers .

Basic: Which analytical techniques are optimal for reaction monitoring?

Answer:

  • TLC: Use silica plates with ethyl acetate/hexane (3:7); visualize under UV (254 nm) or iodine staining .
  • In Situ IR: Track carbonyl (1700 cm⁻¹) and nitro (1520 cm⁻¹) group conversions .
  • HPLC-DAD: Quantify intermediates using a gradient elution (5–95% acetonitrile in 20 min) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 2
1-(3,5-Dimethoxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

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